3-(Aminomethyl)-2-(cyclohexyloxy)phenol
Description
3-(Aminomethyl)-2-(cyclohexyloxy)phenol is a phenolic derivative characterized by a cyclohexyloxy group at the 2-position and an aminomethyl group at the 3-position of the aromatic ring. Its molecular formula is C₁₃H₁₉NO₂, with a molecular weight of approximately 233.3 g/mol. The compound combines lipophilic (cyclohexyloxy) and hydrophilic (aminomethyl) moieties, which may influence its solubility, bioavailability, and receptor interaction profiles.
Properties
Molecular Formula |
C13H19NO2 |
|---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
3-(aminomethyl)-2-cyclohexyloxyphenol |
InChI |
InChI=1S/C13H19NO2/c14-9-10-5-4-8-12(15)13(10)16-11-6-2-1-3-7-11/h4-5,8,11,15H,1-3,6-7,9,14H2 |
InChI Key |
TUHCLWZJEVBHMX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC2=C(C=CC=C2O)CN |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(Aminomethyl)-2-(cyclohexyloxy)phenol typically involves multiple steps, including the formation of the aminomethyl group and the introduction of the cyclohexyloxy group onto the phenol ring. One common synthetic route involves the reaction of 2-(cyclohexyloxy)phenol with formaldehyde and ammonia or an amine under controlled conditions to form the aminomethyl derivative. Industrial production methods may involve optimized reaction conditions, such as the use of catalysts and specific temperature and pressure settings, to enhance yield and purity.
Chemical Reactions Analysis
3-(Aminomethyl)-2-(cyclohexyloxy)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The aminomethyl group can be reduced to form primary amines.
Substitution: The phenolic hydroxyl group can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid or halogens. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(Aminomethyl)-2-(cyclohexyloxy)phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be studied for its potential biological activity, such as antimicrobial or antioxidant properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-2-(cyclohexyloxy)phenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds or ionic interactions with biological molecules, while the phenolic hydroxyl group can participate in redox reactions or act as a nucleophile in biochemical pathways.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The table below compares 3-(Aminomethyl)-2-(cyclohexyloxy)phenol with structurally related compounds:
Key Observations:
Substituent Effects: The cyclohexyloxy group in the target compound enhances lipophilicity compared to analogs with cyclohexanone (e.g., ) or unsaturated cyclohexenyl groups (). This may improve blood-brain barrier penetration .
Synthetic Accessibility :
- Compounds with methoxyphenyl groups (e.g., ) require additional deprotection steps (e.g., boron tribromide for methoxy cleavage), increasing synthesis complexity compared to the target compound .
- Multi-component coupling () and acid-catalyzed cyclohexylation () are common methods for introducing cyclohexyl or heterocyclic moieties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
